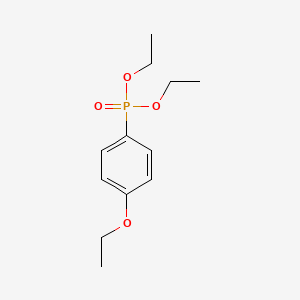![molecular formula C14H9ClN2O2 B599786 2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole CAS No. 109261-24-7](/img/structure/B599786.png)
2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a benzo[d]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole typically involves the coupling of benzo[d][1,3]dioxole derivatives with benzo[d]imidazole precursors. One common method includes the use of palladium-catalyzed C-N cross-coupling reactions. For instance, benzo[d][1,3]dioxole derivatives can be reacted with 5-chloro-1H-benzo[d]imidazole in the presence of a palladium catalyst, such as PdCl2, and a ligand like xantphos, under basic conditions using cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d]imidazole derivatives.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown significant anticancer activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds exhibit unique biological activities, including antioxidant and antitumor properties.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole stands out due to its specific combination of the benzo[d][1,3]dioxole and benzo[d]imidazole structures, which confer unique chemical reactivity and biological activity. Its chloro substituent also provides a site for further functionalization, enhancing its versatility in synthetic applications.
Properties
CAS No. |
109261-24-7 |
|---|---|
Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.688 |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloro-1H-benzimidazole |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-2-3-10-11(6-9)17-14(16-10)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
InChI Key |
AGDYRNZGDXSPLH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-](/img/structure/B599705.png)


![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)




![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)




